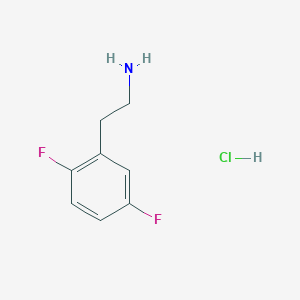

2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride

Description

BenchChem offers high-quality 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-7-1-2-8(10)6(5-7)3-4-11;/h1-2,5H,3-4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBIRWGUUBORDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 2,5-Difluorophenethylamine Hydrochloride

The following is an in-depth technical guide on the physicochemical characterization of 2,5-Difluorophenethylamine Hydrochloride , designed for researchers and drug development professionals.

Executive Summary

2,5-Difluorophenethylamine Hydrochloride (2,5-DFPEA HCl) is a specialized fluorinated building block used in the synthesis of bioactive phenethylamines and isoquinoline alkaloids. Structurally, it serves as a bioisostere to 2,5-dimethoxyphenethylamine (2C-H), where the metabolically labile methoxy groups are replaced by fluorine atoms to enhance metabolic stability and lipophilicity.

This guide addresses a critical gap in public chemical repositories: the specific experimental melting point and density data for this isomer. While often proprietary, these values can be derived through rigorous characterization. This document provides theoretical estimates based on structural analogs and standardized experimental protocols to empirically validate these properties in your laboratory.

| Compound Identifier | Details |

| IUPAC Name | 2-(2,5-Difluorophenyl)ethanamine hydrochloride |

| CAS (Free Base) | 199296-54-3 |

| CAS (HCl Salt) | Not standardized in public registries; often referenced as 199296-54-3 (HCl) |

| Molecular Formula | C₈H₉F₂N[1][2] · HCl |

| Molecular Weight | 193.62 g/mol (Salt) / 157.16 g/mol (Base) |

Physicochemical Profile

Melting Point Analysis

Unlike its 2,5-dimethoxy analog (2C-H HCl, MP: 138–140 °C), the 2,5-difluoro substitution pattern creates a crystal lattice dominated by dipole-dipole interactions rather than hydrogen bonding at the ring substituents.

-

Literature Status: Explicit experimental melting point data for the specific 2,5-difluoro isomer is absent from open-access standard databases (PubChem, ChemSpider).

-

Theoretical Range: Based on Structure-Property Relationships (SPR) of homologous fluorinated phenethylamines, the melting point is projected to be higher than the dimethoxy analog due to the compact nature of the fluorine atom and efficient crystal packing.

-

Predicted Range: 190 °C – 215 °C (Decomposition likely >220 °C).

Comparative Data of Analogs:

| Compound | Substituent Pattern | Salt Form | Melting Point (°C) |

|---|---|---|---|

| 2-Fluorophenethylamine | 2-Fluoro | HCl | 168–170 °C |

| 4-Fluorophenethylamine | 4-Fluoro | HCl | 200–205 °C |

| 2,5-Dimethoxyphenethylamine | 2,5-Dimethoxy | HCl | 138–140 °C |

| 2,5-Difluorophenethylamine | 2,5-Difluoro | HCl | Est. 190–215 °C |

Density Specifications

Density must be distinguished between the bulk solid salt and the liquid free base .

-

Free Base Density (Liquid): The free amine is a liquid at room temperature.

-

Estimated Value:1.18 – 1.22 g/mL at 25 °C.

-

Basis: 2,4-Difluorobenzylamine has a density of 1.206 g/mL. The phenethylamine homolog typically shows a slight decrease in density due to the additional methylene group, balanced by the heavy fluorine atoms.

-

-

Hydrochloride Salt Density (Solid):

-

True Crystal Density:~1.35 – 1.45 g/cm³ .

-

Bulk Density: Typically 0.4 – 0.6 g/cm³ depending on milling and particle size distribution.

-

Experimental Characterization Protocols

As direct literature values are sparse, the following self-validating protocols are recommended to establish internal standards.

Protocol A: Melting Point Determination (DSC & Capillary)

Objective: Determine the precise melting onset and decomposition temperature.

-

Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove hygroscopic moisture (HCl salts are often hygroscopic).

-

Method 1: Capillary (Visual):

-

Pack 2–3 mm of sample into a glass capillary.

-

Ramp rate: 10 °C/min to 160 °C, then 1 °C/min.

-

Endpoint: Record

(first liquid drop) and

-

-

Method 2: Differential Scanning Calorimetry (DSC):

-

Pan: Aluminum, crimped (vented if decomposition is suspected).

-

Reference: Empty aluminum pan.

-

Program: Equilibrate at 40 °C → Ramp 10 °C/min to 250 °C.

-

Validation: A sharp endothermic peak indicates the melting point. A broad or multi-modal peak suggests polymorphism or impurities.

-

Protocol B: Density Determination (Pycnometry)

Objective: Measure the specific gravity of the liquid free base or the true density of the solid salt.

-

For Liquid Free Base (Specific Gravity Bottle):

-

Calibrate a 10 mL pycnometer with deionized water at 25 °C.

-

Fill with free base amine (ensure no bubbles).

-

Calculation:

-

-

For Solid HCl Salt (Gas Pycnometry):

-

Use a Helium Pycnometer for non-destructive analysis.

-

Helium penetrates porous solids to measure skeletal density (true density), eliminating errors from inter-particle voids.

-

Synthesis & Structural Context

Understanding the synthesis is crucial for interpreting physical property data, as impurities (e.g., unreacted aldehyde) significantly depress the melting point.

Synthetic Workflow (Henry Reaction Route)

The standard synthesis involves the condensation of 2,5-difluorobenzaldehyde with nitromethane, followed by reduction.

Figure 1: Synthetic pathway for 2,5-Difluorophenethylamine HCl. The purity of the 'Nitrostyrene' intermediate is critical for the final melting point.

Handling & Stability

-

Hygroscopicity: Fluorinated amine salts are moderately hygroscopic. Store in a desiccator.

-

Solubility:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758355, 2,2-Difluoropropylamine hydrochloride (Analog Reference). Retrieved from [Link]

- Shulgin, A., & Shulgin, A. (1991).PiHKAL: A Chemical Love Story. (Contextual reference for phenethylamine physical properties and synthesis of 2C-H analogs). Transform Press.

Sources

- 1. Buy 2-(2,5-Difluorophenyl)ethanamine (EVT-383389) | 199296-54-3 [evitachem.com]

- 2. Benzeneethanamine, 2,5-difluoro- (9CI) CAS#: 199296-54-3 [m.chemicalbook.com]

- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Schiff Bases from 2-(2,5-Difluorophenyl)ethan-1-amine Hydrochloride

Introduction: The Strategic Value of Fluorinated Schiff Bases

Schiff bases, compounds containing an imine or azomethine (-C=N-) group, are fundamental building blocks in medicinal chemistry and materials science.[1] Their versatile coordination properties and diverse biological activities have established them as privileged scaffolds in the development of catalysts, therapeutic agents, and advanced materials.[2][3][4] The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[5][6] Consequently, the synthesis of novel Schiff bases from fluorinated precursors like 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride offers a promising avenue for the discovery of next-generation pharmaceuticals and functional molecules.

This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases using 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and field-proven insights to ensure successful synthesis and characterization.

Reagent Focus: 2-(2,5-Difluorophenyl)ethan-1-amine Hydrochloride

2.1. Physicochemical Properties:

-

IUPAC Name: 2-(2,5-difluorophenyl)ethanamine hydrochloride

-

Molecular Formula: C₈H₁₀ClF₂N

-

Molecular Weight: 193.62 g/mol

-

Appearance: Typically a powder or crystalline solid.

-

Rationale for Use: The hydrochloride salt form is generally more stable, less volatile, and easier to handle compared to the corresponding free amine.

2.2. Handling and Safety: This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[7][8]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[7][8] Prevent contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

The Chemistry of Schiff Base Formation: A Mechanistic Overview

The synthesis of a Schiff base is a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[9] The reaction proceeds through a two-step mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.[1][9]

-

Dehydration: The carbinolamine is unstable and subsequently eliminates a molecule of water to form the stable carbon-nitrogen double bond (imine) of the Schiff base.[1][10] This dehydration step is typically the rate-determining step and can be catalyzed by either acid or base.[10][11]

Since the starting material is an amine hydrochloride, the amine is protonated and non-nucleophilic. Therefore, the first critical step is the in-situ liberation of the free amine using a base.

Caption: General mechanism of Schiff base formation.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a Schiff base from 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride and a representative aromatic aldehyde.

4.1. Materials and Equipment:

-

Reagents:

-

2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride

-

Aromatic aldehyde (e.g., salicylaldehyde, 4-methoxybenzaldehyde)

-

Anhydrous sodium acetate (NaOAc) or Triethylamine (TEA)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Deionized water

-

Solvents for purification (e.g., Ethanol, Hexane, Ethyl Acetate)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and chamber

-

4.2. Synthetic Procedure:

Caption: Experimental workflow for Schiff base synthesis.

Step-by-Step Method:

-

Liberation of the Free Amine:

-

To a round-bottom flask, add 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride (1.0 eq).

-

Add a base such as anhydrous sodium acetate (1.1 eq) or triethylamine (1.1 eq). The use of a weak base salt is an effective method.

-

Add a suitable solvent, such as absolute ethanol or methanol (approx. 10-15 mL per gram of amine salt).

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the free amine. A precipitate of sodium chloride or triethylamine hydrochloride may form.

-

-

Condensation Reaction:

-

To the stirred suspension, add the desired aromatic aldehyde (1.0 eq) dropwise.

-

For less reactive aldehydes, a catalytic amount (2-3 drops) of glacial acetic acid can be added to accelerate the dehydration step.[11][12][13]

-

The reaction can be performed at room temperature or under reflux, depending on the reactivity of the aldehyde. Stir the mixture for 2-12 hours.[13][14]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.

-

-

Product Isolation (Work-up):

-

Once the reaction is complete, cool the mixture to room temperature if it was heated.

-

Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude Schiff base.[12]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

-

Purification:

-

The most common method for purifying Schiff bases is recrystallization.[14][15] Ethanol is often a suitable solvent. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

-

If recrystallization is insufficient, column chromatography can be used. Caution: Schiff bases can be sensitive to the acidic nature of silica gel, which may cause hydrolysis back to the starting materials.[15][16][17] Using neutral alumina as the stationary phase is a recommended alternative.[15]

-

Data Presentation and Characterization

5.1. Table of Reaction Parameters: The optimal conditions can vary based on the electronic nature of the aldehyde.

| Aldehyde Example | Substituent Type | Suggested Conditions | Catalyst | Typical Time |

| Salicylaldehyde | Electron-donating (-OH) | Room Temperature | Not required | 2-4 hours |

| 4-Methoxybenzaldehyde | Electron-donating (-OCH₃) | Room Temperature / Gentle Reflux | Acetic Acid (optional) | 4-6 hours |

| Benzaldehyde | Neutral | Reflux | Acetic Acid | 6-8 hours |

| 4-Nitrobenzaldehyde | Electron-withdrawing (-NO₂) | Reflux | Acetic Acid | 8-12 hours |

5.2. Expected Characterization Data: For a representative product, e.g., from salicylaldehyde: 2-(((2-(2,5-difluorophenyl)ethyl)imino)methyl)phenol

| Technique | Characteristic Signal | Expected Value / Observation |

| FT-IR (cm⁻¹) | C=N stretch (imine) | ~1620-1640 cm⁻¹[18][19] |

| O-H stretch (phenolic) | ~3200-3500 cm⁻¹ (broad)[20] | |

| ¹H NMR (ppm) | -CH=N- (azomethine proton) | δ 8.3 - 8.9 (singlet)[18] |

| Ar-H (aromatic protons) | δ 6.8 - 7.8 (multiplets) | |

| -CH₂-N= | δ 3.8 - 4.1 (triplet or multiplet) | |

| Ar-CH₂- | δ 3.0 - 3.3 (triplet or multiplet) | |

| ¹³C NMR (ppm) | -C H=N- (azomethine carbon) | δ 158 - 165[18] |

| Mass Spec (m/z) | [M+H]⁺ (Molecular Ion) | Calculated for C₁₅H₁₃F₂NO: 262.10 |

Field-Proven Insights: The Causality Behind the Protocol

-

Why use a base to start? The amine hydrochloride is an ammonium salt (R-NH₃⁺Cl⁻). The nitrogen's lone pair is unavailable for nucleophilic attack. Adding a base like sodium acetate deprotonates the ammonium ion, liberating the free amine (R-NH₂) which is the active nucleophile required for the reaction to proceed.

-

The Dual Role of Acid Catalysis: While seemingly counterintuitive, adding a catalytic amount of acid can accelerate the reaction. The acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into -OH₂⁺, which is a much better leaving group (water).[10] This speeds up the rate-limiting dehydration step. However, excess acid is detrimental as it will protonate the starting amine, rendering it inactive.[10]

-

Solvent Choice: Ethanol and methanol are excellent choices because they readily dissolve the amine salt and the aldehyde. They also have boiling points suitable for reflux without requiring excessively high temperatures, which could degrade the product.

-

Purification Strategy: The potential for hydrolysis on silica gel is a critical consideration.[17] Always perform a small-scale test if using silica gel chromatography. For many syntheses, simple precipitation followed by thorough washing and recrystallization is sufficient to achieve high purity, avoiding the risks associated with chromatography.[14]

References

-

ResearchGate. (2024). How to purify Schiff base product? [Online] Available at: [Link]

-

Sathee Jee. (n.d.). Chemistry Schiff Bases. [Online] Available at: [Link]

-

CogniFit. (2024). Schiff's bases mechanism: Significance and symbolism. [Online] Available at: [Link]

-

ResearchGate. (2024). Mechanism of formation Schiff base. [Online] Available at: [Link]

-

BYJU'S. (2020). Synthesis of Schiff Bases. [Online] Available at: [Link]

-

YouTube. (2017). CHEM 407 - Carbohydrate Chemistry - Schiff Base Formation. [Online] Available at: [Link]

-

ResearchGate. (2021). Is there an effective way of purifying schiff bases? [Online] Available at: [Link]

-

ResearchGate. (2023). How to purify Schiff base? [Online] Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. [Online] Available at: [Link]

-

DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. [Online] Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Different Schiff Bases—Structure, Importance and Classification. [Online] Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. [Online] Available at: [Link]

-

Zanco Journal of Pure and Applied Sciences. (n.d.). Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone. [Online] Available at: [Link]

-

SciSpace. (n.d.). Spectroscopic and Characterization ofMedical and Physical Applications of MetalComplexes of Schiff bases in nano-sized Shape. [Online] Available at: [Link]

-

Sciencemadness Discussion Board. (2018). Schiffs base / imine with an amine salt? [Online] Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. [Online] Available at: [Link]

-

PubMed. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. [Online] Available at: [Link]

-

International Journal of Chemical Studies. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. [Online] Available at: [Link]

-

YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Schiff Base Complexes for Catalytic Application. [Online] Available at: [Link]

-

National Institutes of Health (NIH). (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. [Online] Available at: [Link]

-

The Pharma Journal. (2025). Fluorine in drug discovery: Role, design and case studies. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. [Online] Available at: [Link]

-

ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. [Online] Available at: [Link]

-

MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. [Online] Available at: [Link]

-

ResearchGate. (2015). What are the protocols to synthesisze schiff base by the help of 3-APTES (3-aminopropyltriethoxysilane) as a source of primarry amine? [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Organic Compounds in Modern Drug Discovery: A Case Study. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Synthesis protocol of the Schiff base ligand (HL). [Online] Available at: [Link]

-

IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. [Online] Available at: [Link]

-

Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. [Online] Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Novel One-Pot Synthesis of Schiff Base Compounds... [Online] Available at: [Link]

-

International Journal of Research and Analytical Reviews. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES... [Online] Available at: [Link]

-

Impact Factor. (2019). Synthesis and Characterization of Novel Schiff's Bases from Ethylenediamine Tetraacetic Acid Derivatives. [Online] Available at: [Link]

-

Al-Nahrain University. (n.d.). Synthesis and Characterization of Complexes of Schiff Base... [Online] Available at: [Link]

Sources

- 1. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]

- 2. byjus.com [byjus.com]

- 3. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.fr [fishersci.fr]

- 8. chemscene.com [chemscene.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. chemijournal.com [chemijournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. impactfactor.org [impactfactor.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. jocpr.com [jocpr.com]

- 20. researchgate.net [researchgate.net]

fluorinated phenethylamine synthesis routes for drug discovery

Application Notes and Protocols

Introduction: The Strategic Value of Fluorine in Phenethylamine Scaffolds

The 2-phenethylamine framework is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine), hormones, and synthetic drugs.[1] Its inherent bioactivity makes it a privileged scaffold in drug discovery programs targeting the central nervous system (CNS), cardiovascular system, and beyond.[1] However, optimizing the drug-like properties of these molecules is a significant challenge.

The introduction of fluorine into drug candidates has become a powerful and routine strategy in modern medicinal chemistry.[2][3] Due to its small size (a close bioisostere for hydrogen) and extreme electronegativity, fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Judicious placement of fluorine can:

-

Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. Replacing a metabolically labile C-H bond with a C-F bond can block undesirable oxidative metabolism, thereby increasing the drug's half-life.[6][7]

-

Modulate Basicity (pKa): Fluorine's strong electron-withdrawing effect can lower the pKa of nearby amine groups.[7] This fine-tuning of basicity can improve oral bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[4]

-

Improve Binding Affinity: Fluorine can alter the electronic distribution of a molecule and participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[2][4][6]

-

Tune Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can slightly increase lipophilicity, fluorinated groups like -CF₃ can significantly impact membrane permeability, which is critical for CNS drugs that must cross the blood-brain barrier.[5][6][7]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies and actionable protocols for the preparation of fluorinated phenethylamines, enabling the systematic exploration of this valuable chemical space.

Part 1: Core Synthetic Strategies

The synthesis of fluorinated phenethylamines can be broadly categorized into two primary strategies: the use of pre-fluorinated building blocks and late-stage fluorination (LSF). The choice between these approaches depends on the project goals, available starting materials, and the desired level of synthetic flexibility.

The Fluorinated Building Block Approach

This strategy involves incorporating the fluorine atom at an early stage of the synthesis by using a commercially available or readily prepared fluorinated starting material.[8][9] This is often the most robust and reliable method for accessing specific fluorinated analogs, particularly on a larger scale.

The primary advantage is predictability. The chemistry often mirrors well-established, non-fluorinated routes, and purification can be straightforward.[8] This approach is ideal for initial lead optimization campaigns where a specific fluorinated aromatic ring is the desired target. The main limitation is flexibility; a new synthesis must be initiated for each new fluorine substitution pattern.[9][10]

Caption: Workflow for the Fluorinated Building Block strategy.

The Late-Stage Fluorination (LSF) Approach

LSF introduces the fluorine atom at or near the final step of a synthetic sequence.[11][12] This approach is exceptionally powerful for rapidly generating a diverse library of analogs from a common, non-fluorinated intermediate. It allows chemists to explore the impact of fluorination at various positions without redesigning the entire synthesis.

LSF is particularly crucial for the synthesis of radiotracers for Positron Emission Tomography (PET), where the short half-life of the fluorine-18 (¹⁸F) isotope (t½ ≈ 110 minutes) necessitates rapid and efficient incorporation into the target molecule just before use.[4][13] The primary challenges of LSF are achieving regioselectivity and ensuring compatibility with the complex functional groups often present in advanced intermediates.[9][11]

Caption: Workflow for the Late-Stage Fluorination (LSF) strategy.

Part 2: Synthetic Methodologies and Protocols

This section details specific, field-proven protocols for key transformations. The causality behind reagent choice and reaction conditions is explained to provide a deeper understanding of each method.

Route A: Synthesis via a Fluorinated Building Block

This route exemplifies the building block approach, starting from a fluorinated benzaldehyde to produce a fluorinated amphetamine derivative. The protocol is based on the well-documented synthesis of 4-fluoroamphetamine.[14]

This protocol utilizes a Henry reaction (nitroaldol condensation) between a fluorinated benzaldehyde and nitroethane. The subsequent dehydration is driven by heating with a catalytic amount of a primary amine.

-

Rationale: This condensation is a classic and reliable method for forming the carbon backbone and introducing the nitrogen atom (as a nitro group) that will later become the amine of the phenethylamine. 4-Fluorobenzaldehyde is a readily available and cost-effective starting material.

Step-by-Step Protocol:

-

To a round-bottom flask, add 4-fluorobenzaldehyde (24.8 g, 0.2 mol), nitroethane (30.0 g, 0.4 mol), and isopropanol (20 mL).

-

Add n-butylamine (1.0 mL) as a catalyst.

-

Heat the mixture under reflux with stirring for 5 hours. The solution will turn a deep yellow/orange.

-

Allow the reaction mixture to cool slowly to room temperature overnight. Crystallization of the product should occur.

-

Filter the crude yellow product using a Buchner funnel and wash the crystals with a small amount of cold methanol.

-

Recrystallize the crude product from a minimum amount of hot methanol to afford pure 4-fluorophenyl-2-nitropropene as yellow crystals. (Typical Yield: ~55%).

This step reduces both the nitro group and the alkene double bond to yield the final primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

-

Rationale & Causality: LAH is a potent, unselective reducing agent capable of reducing the nitroalkene directly to the amine in a single step. The dropwise addition of the LAH solution to the nitropropene solution (inverse addition) is critical. This ensures that the nitroalkene is always in excess, minimizing side reactions such as the dehalogenation of the fluorine atom by excess hydride.[14]

Step-by-Step Protocol:

CAUTION: Lithium aluminum hydride (LAH) reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

-

In a dry, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve 4-fluorophenyl-2-nitropropene (18.1 g, 0.1 mol) in dry tetrahydrofuran (THF, 200 mL).

-

In a separate dry flask, prepare a solution of lithium aluminum hydride (7.6 g, 0.2 mol) in dry THF (200 mL).

-

Carefully transfer the LAH solution to the dropping funnel.

-

Add the LAH solution dropwise to the stirred solution of the nitropropene at room temperature. An exothermic reaction will occur; maintain the temperature with an ice bath if necessary.

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Work-up (Fieser method): Cool the reaction flask in an ice bath. Cautiously and slowly add water (7.6 mL) dropwise to quench the excess LAH. Follow this with the dropwise addition of 15% aqueous sodium hydroxide (7.6 mL), and finally, another portion of water (22.8 mL).

-

A granular white precipitate of aluminum salts will form. Stir the mixture for 30 minutes.

-

Filter the mixture with suction through a pad of Celite, and wash the filter cake thoroughly with warm THF (2 x 100 mL).

-

Combine the filtrates and remove the THF under reduced pressure (rotary evaporation).

-

Dissolve the resulting residue in diethyl ether (100 mL) and extract with 0.1 M HCl (3 x 50 mL).

-

Combine the acidic aqueous layers and basify with 25% aqueous ammonia until pH > 10.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

The residue can be further purified by vacuum distillation to afford 4-fluoroamphetamine as a colorless liquid. (Typical Yield: ~52%).[14]

Route B: Late-Stage Nucleophilic Fluorination for PET Imaging

This route is critical for radiochemistry and demonstrates the LSF strategy. It involves the nucleophilic aromatic substitution (SNA_r_) of a nitro group with ¹⁸F-fluoride. The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack.

This protocol is adapted from established methods for radiolabeling amphetamine analogs for PET imaging.[15] It requires specialized radiochemistry equipment (hot cell, automated synthesis module).

-

Rationale & Causality: The synthesis starts with a precursor containing a good leaving group (a nitro group) at the target position. The nucleophilic ¹⁸F-fluoride, typically produced in a cyclotron, is activated by a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate. This complex enhances the nucleophilicity of the fluoride ion in the aprotic solvent, allowing it to efficiently displace the nitro group. The subsequent steps mirror the building block approach but are performed on a microscale within an automated module.

Step-by-Step Protocol (Conceptual for an Automated Synthesizer):

-

¹⁸F-Fluoride Activation: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange column. It is then eluted into the reaction vessel with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen to yield the reactive [K/K₂₂₂]⁺ ¹⁸F⁻ complex.

-

Nucleophilic Substitution: A solution of the precursor, p-nitrophenyl-2-nitropropene, in an anhydrous aprotic solvent (e.g., DMSO) is added to the reaction vessel. The mixture is heated (e.g., 150-160 °C) for a set time (e.g., 10-15 minutes) to effect the SNA_r_ reaction, forming p-[¹⁸F]fluorophenyl-2-nitropropene.

-

Reduction: The reaction mixture is cooled, and a solution of a reducing agent (e.g., LAH in THF, or a milder alternative like borane) is added. The reduction is allowed to proceed at an appropriate temperature.

-

Quenching and Purification: The reaction is quenched carefully. The crude product is then purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the NCA (+/-)-p-[¹⁸F]fluoroamphetamine from precursors and byproducts.

-

Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution for injection.

| Parameter | Building Block Approach | Late-Stage Fluorination (LSF) |

| Primary Use Case | Lead optimization, scale-up synthesis | Diversity-oriented synthesis, PET radiolabeling |

| Flexibility | Low (new synthesis for each analog) | High (many analogs from one precursor) |

| Scalability | Generally high | Typically for small-scale/discovery |

| Predictability | High (uses established chemistry) | Moderate (can have regioselectivity issues) |

| ¹⁸F Radiolabeling | Not suitable | Ideal |

Table 1: Comparison of Core Synthetic Strategies.

Route C: Late-Stage Electrophilic Fluorination

Electrophilic fluorination introduces an "F⁺" equivalent to a nucleophilic carbon center.[16][17] For phenethylamines, this typically involves the fluorination of an electron-rich aromatic ring or a pre-formed organometallic intermediate.

-

Rationale & Causality: Modern electrophilic fluorinating agents, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI), are stable, crystalline solids that are much safer and easier to handle than elemental fluorine.[16][17] They contain a highly polarized N-F bond, which allows the fluorine to act as an electrophile.[16] The reaction's success often depends on the nucleophilicity of the substrate. Direct fluorination of an unsubstituted phenyl ring is difficult, but electron-donating groups (e.g., -OH, -OCH₃) or conversion to an organometallic species (e.g., Grignard or organolithium reagent) can activate the ring for fluorination.[17][18]

Caption: Conceptual workflow for LSF via an organometallic intermediate.

Due to the substrate-specific nature of these reactions, a general protocol is less useful than a conceptual framework. Researchers should screen various N-F reagents and reaction conditions for their specific phenethylamine precursor. Key considerations include the choice of solvent, temperature, and the need for catalysts or additives to modulate reactivity and selectivity.[19][20]

Conclusion and Future Perspectives

The synthesis of fluorinated phenethylamines is a dynamic and enabling field within drug discovery. The classic building block approach remains a reliable workhorse for producing specific target molecules, while advances in late-stage fluorination have opened new avenues for rapid library synthesis and PET imaging.[9][21] The continued development of milder, more selective, and more functional-group-tolerant fluorination methods, particularly those leveraging transition-metal catalysis, will further expand the medicinal chemist's toolkit.[19][22] By strategically applying these synthetic routes, researchers can effectively harness the unique properties of fluorine to design the next generation of phenethylamine-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

- Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Vertex AI Search.

- O'Hagan, D. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Mykhailiuk, P. K. (2024).

- Apollo Scientific. (n.d.).

- MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud.

- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

- N.A. (2024). Fluorine in drug discovery: Role, design and case studies. N.A..

- Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments.

- El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Swallow, S. (2015). Fluorine in medicinal chemistry. PubMed.

- N.A. (n.d.). Synthesis of 4-Fluoroamphetamine. Erowid.

- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.

- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

- Du, Y., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. PubMed.

- Gatley, S. J., et al. (1993).

- N.A. (n.d.).

- Ritter, T. (2015). Late-stage fluorination: fancy novelty or useful tool?. PubMed.

- Ni, C., & Hu, J. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry.

- Doyle Group. (2023).

- Knochel, P., et al. (2025). Convenient Electrophilic Fluorination of Functionalized Aryl and Heteroaryl Magnesium Reagents.

- Brueckl, T., et al. (2012).

- Furuya, T., et al. (2013).

- N.A. (n.d.).

- N.A. (n.d.). Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- I. I. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.

- N.A. (2025). Fluorination Methods for Drug Discovery and Development.

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. apolloscientific.co.uk [apolloscientific.co.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Late-Stage Fluorination [kofo.mpg.de]

- 12. Late-stage fluorination: fancy novelty or useful tool? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]

- 15. Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]

- 20. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 2-(2,5-Difluorophenyl)ethan-1-amine in Next-Generation Agrochemical Design

[1]

Abstract

This technical guide outlines the strategic application of 2-(2,5-Difluorophenyl)ethan-1-amine (CAS 199296-54-3) in the synthesis of novel agrochemicals, specifically targeting Succinate Dehydrogenase Inhibitor (SDHI) and Carboxylic Acid Amide (CAA) fungicides.[1]

The 2,5-difluorophenethylamine moiety serves as a critical bioisostere to standard phenethylamines.[1] Its specific fluorination pattern blocks primary metabolic oxidation sites (ortho/para positions), significantly enhancing the metabolic stability and lipophilicity of the final active ingredient (AI).[1] This guide provides detailed rationale, synthesis protocols, and quality control measures for researchers optimizing crop protection agents.[1]

Part 1: Chemical Profile & Strategic Value[2]

The Fluorine Advantage in Agrochemicals

In modern agrochemistry, the incorporation of fluorine is a standard tactic to modulate physicochemical properties.[1][2][3][4][5] For the phenethylamine scaffold, the 2,5-difluoro substitution offers a distinct advantage over mono-fluorinated or non-fluorinated analogs:

-

Metabolic Blockade: The C2 and C5 positions on the phenyl ring are electron-rich sites prone to oxidative metabolism by plant and fungal Cytochrome P450 enzymes.[1] Fluorine substitution at these positions effectively blocks hydroxylation, extending the half-life of the AI in the field.

-

Lipophilicity Modulation: The addition of two fluorine atoms increases the logP (lipophilicity), facilitating better penetration of the fungal waxy cuticle without compromising water solubility to the extent of perfluorinated chains.[1]

-

Conformational Bias: The ortho-fluorine (C2) induces a specific torsional twist relative to the ethylamine side chain, potentially locking the molecule into a bioactive conformation that favors binding to the SDH enzyme complex.[1]

Compound Specifications

| Property | Specification |

| Chemical Name | 2-(2,5-Difluorophenyl)ethan-1-amine |

| CAS Number | 199296-54-3 |

| Molecular Formula | C8H9F2N |

| Molecular Weight | 157.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~85°C (at 15 mmHg) |

| Solubility | Soluble in DCM, MeOH, THF; slightly soluble in water |

| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |

Part 2: Application Protocols

Application A: Synthesis of Novel SDHI Fungicide Analogs

Context: SDHI fungicides (e.g., Fluxapyroxad, Bixafen) typically employ an amide linker.[1] Replacing the standard aniline or aliphatic amine with 2-(2,5-Difluorophenyl)ethan-1-amine introduces a flexible "spacer" that can probe deep hydrophobic pockets in the SDH enzyme.[1]

Protocol 1: Pyrazole-Carboxamide Coupling

Objective: Synthesize a 2,5-difluorophenethyl-pyrazole carboxamide derivative.

Reagents:

-

Acid: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) [Common SDHI core][1]

-

Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve the pyrazole carboxylic acid (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add DIPEA (25 mmol) and stir at 0°C for 10 minutes.

-

Coupling: Add HATU (12 mmol) in one portion. Stir for 15 minutes at 0°C to form the active ester.

-

Amine Addition: Dropwise add 2-(2,5-Difluorophenyl)ethan-1-amine (10 mmol) diluted in 5 mL DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50:50 EtOAc/Hexane) or LC-MS.[1]

-

Workup: Quench with saturated NaHCO3 (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.[1]

-

Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Self-Validating Check:

-

1H NMR (CDCl3): Look for the diagnostic amide triplet (~6.0-7.0 ppm, broad) and the distinct multiplet signals of the 2,5-difluorophenyl ring (6.8-7.2 ppm).[1]

-

19F NMR: Should show two distinct signals for the phenyl ring fluorines (approx -118 ppm and -124 ppm) and the CF2 group of the pyrazole (if present).[1]

Application B: Synthesis via Reductive Amination (CAA Analogs)

Context: Carboxylic Acid Amide (CAA) fungicides like Mandipropamid utilize a phenethylamine scaffold.[1] Researchers can synthesize 2,5-difluoro analogs to test for cross-resistance breaking properties.[1]

Protocol 2: Preparation from 2,5-Difluorobenzaldehyde

If the amine is not in stock, it can be synthesized freshly to ensure high purity.[1]

Reagents:

Workflow:

-

Henry Reaction: Condense 2,5-difluorobenzaldehyde with nitromethane (NH4OAc catalyst) to form the nitrostyrene intermediate.[1]

-

Reduction: Reduce the nitrostyrene using LiAlH4 in refluxing THF to yield 2-(2,5-Difluorophenyl)ethan-1-amine .

-

Purification: Acid-base extraction is critical here to remove non-basic side products.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the "Metabolic Blocking" logic that makes this building block valuable. The 2,5-difluoro pattern protects the ring from hydroxylation, a common degradation pathway for phenethylamines in plants.[1]

Figure 1: Mechanism of metabolic stabilization provided by the 2,5-difluoro substitution pattern.[1]

Part 4: Troubleshooting & Quality Control

Common Synthesis Issues

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide Coupling) | Amine forming carbonate salt with air (CO2).[1] | Use fresh bottle or redistill amine.[1] Store under Argon.[1] |

| Racemization | Not applicable (achiral), but relevant if side chain is substituted.[1] | Maintain temperature < 0°C during base addition.[1] |

| Impurities in NMR | Residual DIPEA/DMF. | Wash organic layer extensively with 1M HCl (removes DIPEA) and Brine/Water (removes DMF).[1] |

Handling Precautions

-

Volatility: The free base amine is moderately volatile.[1] Avoid prolonged rotary evaporation at high vacuum/temperature.[1] Conversion to the hydrochloride salt (HCl) is recommended for long-term storage.[1]

-

Corrosivity: Fluorinated amines can be corrosive to glass over very long periods; store in borosilicate glass or HDPE containers.[1]

References

-

Jeschke, P. (2010).[1] The unique role of fluorine in the design of active ingredients for modern crop protection.[2][3][5] ChemBioChem.[1] Link

-

Fujiwara, T., et al. (2014).[1] Succinate Dehydrogenase Inhibitors (SDHI) Fungicides: Spectrum and Resistance.[1][7] Springer.[1] Link[1]

-

Walter, H. (2016).[1] Fungicidal Pyrazole-4-Carboxamides.[1] U.S. Patent Application (Example of general amide coupling protocols in agrochemistry).[1] Link

-

Bioisosteres in Agrochemicals. Phenethylamine as a scaffold in Carboxylic Acid Amide (CAA) fungicides.[1] FRAC Code List 2023.[1] Link

Sources

- 1. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride Building Blocks | Kishida Chemical Co., Ltd. | BuyChemJapan [buychemjapan.com]

- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 2,5-Difluorophenethylamine HCl to Free Base Conversion

Ticket ID: T-CHM-25DF-FB Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to convert 2,5-Difluorophenethylamine Hydrochloride (CAS: 156-28-5 analog) to its free amine form. This conversion is a critical prerequisite for nucleophilic reactions (e.g., amide coupling, reductive amination) where the protonated ammonium salt (

Critical Warning: Unlike the stable HCl salt, the free base is a lipophilic oil that is chemically sensitive to atmospheric carbon dioxide. Improper handling will result in the formation of a solid carbamate "crust," often mistaken for residual salt.

Module 1: Standard Operating Procedure (The "Golden Path")

This protocol utilizes a biphasic acid-base extraction. We prioritize Dichloromethane (DCM) as the extraction solvent due to the high solubility of fluorinated amines in chlorinated solvents.

Reagents & Materials

-

Substrate: 2,5-Difluorophenethylamine HCl

-

Base: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

) -

Solvent: Dichloromethane (DCM) (HPLC Grade preferred)

-

Drying Agent: Anhydrous Sodium Sulfate (

)

Step-by-Step Protocol

| Step | Action | Technical Rationale (Causality) |

| 1 | Dissolution Dissolve the HCl salt in minimal deionized water (approx. 10 mL/g). | The HCl salt is highly polar and water-soluble. Minimizing water volume aids the subsequent extraction efficiency. |

| 2 | Basification Slowly add 1M NaOH while stirring until pH > 12. | The pKa of phenethylamines is typically ~9.8. Fluorine substitution lowers this slightly (~9.0), but pH > 12 guarantees >99% deprotonation to the lipophilic free base ( |

| 3 | Extraction Add DCM (equal volume to water). Shake vigorously and vent. Repeat 3x. | The neutral free amine partitions into the organic layer (DCM). Multiple extractions (3x) follow the Nernst Distribution Law to maximize yield. |

| 4 | Washing Combine organic layers and wash once with Brine (Sat. NaCl). | Brine increases the ionic strength of the aqueous phase, forcing residual water and water-soluble impurities out of the organic layer. |

| 5 | Drying Dry organic layer over granular | Removes trace water. Water acts as a nucleophile in downstream reactions and can induce hydrolysis. |

| 6 | Concentration Evaporate solvent in vacuo (Rotary Evaporator). Do not exceed 30°C bath temp. | CRITICAL: Fluorinated phenethylamines can be volatile. High vacuum or heat will result in product loss. |

Module 2: Troubleshooting Guide (Q&A)

Q1: I obtained a clear oil, but after leaving it on the bench for 30 minutes, it turned into a white solid. Did I fail to remove the salt? A: No, you likely synthesized a carbamate .

-

Mechanism: Primary amines are nucleophiles that react with atmospheric

to form carbamic acid derivatives ( -

Solution: This process is reversible. You can redissolve the solid in DCM and wash with NaOH again, or simply use the material immediately.

-

Prevention: Store the free base under an inert atmosphere (Nitrogen/Argon) immediately after concentration.

Q2: My yield is significantly lower than expected (<50%). Where is my product? A: It is likely trapped in the aqueous layer due to incomplete deprotonation or "salting in" effects.

-

Diagnostic: Check the pH of the aqueous layer.[1] If pH < 11, add more NaOH.

-

Fix: Saturate the aqueous layer with solid NaCl (Salt) and re-extract with DCM. The high ionic strength decreases the solubility of the organic amine in water (Salting-out effect).

Q3: I see a "rag" layer (emulsion) between the DCM and Water. How do I separate it? A: Emulsions occur when microscopic droplets are stabilized by surface-active impurities.

-

Immediate Fix: Filter the entire biphasic mixture through a pad of Celite or glass wool. Alternatively, add more Brine to increase the density difference.

Module 3: Visualizations & Data

Workflow Diagram

The following flowchart illustrates the logical progression and critical decision points in the extraction process.

Figure 1: Critical path for the conversion of HCl salt to Free Base, highlighting phase separation.

Solvent Selection Matrix

| Solvent | Density (g/mL) | Flammability | Suitability for 2,5-Difluoro Analog |

| Dichloromethane (DCM) | 1.33 | Low | Optimal. High solubility for fluorinated aromatics; bottom layer facilitates easy separation. |

| Ethyl Acetate (EtOAc) | 0.90 | High | Moderate. Good solubility, but absorbs more water than DCM; requires rigorous drying. |

| Diethyl Ether ( | 0.71 | Extreme | Good. Excellent for highly volatile amines (easy to evaporate), but safety risks are higher. |

References

-

PubChem. (n.d.). 2,5-Difluorophenethylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction methodologies).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic basis for amine basicity and extraction).

Sources

Technical Support Center: Solubility Enhancement for 2-(2,5-Difluorophenyl)ethan-1-amine

Ticket ID: #SOL-25DF-001 Status: Open Agent: Senior Application Scientist Subject: Optimizing Aqueous Solubility for Biological & Chemical Applications

Executive Summary (Triage)

You are likely working with 2-(2,5-Difluorophenyl)ethan-1-amine (CAS: 199296-54-3).[1] In its free base form, this molecule is a lipophilic liquid/low-melting solid with poor aqueous solubility. The 2,5-difluoro substitution pattern on the phenyl ring significantly increases lipophilicity compared to the non-fluorinated parent phenethylamine, creating a barrier for aqueous formulations.

The Solution Hierarchy:

-

Primary Fix: Convert the free base to a Hydrochloride (HCl) salt . This is the industry standard for phenethylamines.

-

Secondary Fix: If the salt precipitates at physiological pH (7.4), utilize Hydroxypropyl-

-Cyclodextrin (HP- -

Tertiary Fix: Use Cosolvent systems (DMSO/PEG400) for high-concentration stock solutions.

Part 1: Diagnostic Hub & Decision Matrix

Before proceeding, identify your specific constraint using the decision tree below.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: Technical Modules (Troubleshooting & Theory)

Module A: Salt Formation (The "Gold Standard")

The Science:

2-(2,5-Difluorophenyl)ethan-1-amine is a primary amine. The nitrogen atom has a lone pair of electrons that can accept a proton (

-

Predicted pKa: ~9.2 (slightly lower than typical phenethylamine ~9.8 due to the electron-withdrawing fluorine atoms).

-

Mechanism: Reacting the free base with Hydrochloric acid (HCl) forms an ionic lattice. The high lattice energy and ionic character allow water molecules to solvate the ions, drastically increasing solubility.

FAQ: Why HCl? While other acids (Tartaric, Fumaric) exist, HCl is preferred for phenethylamines because it forms stable, crystalline solids that are less hygroscopic than sulfate salts.

Data Comparison:

| Form | State | Approx. Aqueous Solubility | pH of Solution |

| Free Base | Oil / Low-melt solid | < 1 mg/mL (Sparingly Soluble) | Alkaline (~10) |

| HCl Salt | White Crystalline Solid | > 50 mg/mL (Freely Soluble) | Acidic (~5-6) |

Module B: Cyclodextrin Complexation (The "Stealth" Mode)

The Issue: Even if you make the salt, neutralizing the solution to pH 7.4 (for cell culture) deprotonates the amine back to its free base form. If the concentration exceeds the intrinsic solubility of the free base, it will precipitate (crash out).

The Fix: Encapsulate the hydrophobic 2,5-difluorophenyl ring inside a cyclodextrin cavity.

-

Recommended Agent: Hydroxypropyl-

-Cyclodextrin (HP- -

Why? The 2,5-difluoro substitution makes the ring lipophilic enough to fit snugly into the

-CD cavity. The outer hydroxyl groups of the CD maintain water solubility.[3]

Part 3: Experimental Protocols

Protocol 1: Synthesis of the Hydrochloride Salt

Use this if you have the free base oil and need a stable, water-soluble solid.

Materials:

-

2-(2,5-Difluorophenyl)ethan-1-amine (Free base)

-

Diethyl ether or Isopropanol (Solvent)

-

HCl (4M in Dioxane or concentrated aqueous HCl)

-

Ice bath

Workflow:

-

Dissolution: Dissolve 1.0 g of the free base amine in 10 mL of cold Diethyl ether (or Isopropanol).

-

Acidification: While stirring rapidly on ice, add HCl dropwise.

-

Visual Cue: A white precipitate should form immediately.

-

Endpoint: Test pH with paper; stop when pH < 3.

-

-

Isolation: Filter the white solid using a vacuum Buchner funnel.

-

Washing: Wash the filter cake with cold ether to remove excess acid and impurities.

-

Drying: Dry under vacuum (desiccator) to remove trace solvents.

Validation: Dissolve 10 mg of the resulting powder in 1 mL water. It should dissolve instantly and clear.

Protocol 2: Formulation for Biological Assays (pH 7.4)

Use this to prevent precipitation in cell culture media.

Materials:

-

Compound (HCl Salt form)

-

HP-

-CD (e.g., Kleptose® or Trappsol®) -

PBS (Phosphate Buffered Saline)

Step-by-Step:

-

Prepare Vehicle: Prepare a 20% (w/v) HP-

-CD solution in PBS. (Dissolve 2g CD in 10mL PBS). Filter sterilize (0.22 µm). -

Add Compound: Add your specific amount of 2-(2,5-Difluorophenyl)ethan-1-amine HCl to this vehicle.

-

Note: The CD concentration allows you to dissolve significantly more compound than PBS alone.

-

-

Sonication: Sonicate for 10-15 minutes at room temperature.

-

Dilution: When you dilute this stock into cell media, the CD complex will prevent the "crash out" effect usually seen when shifting pH.

Part 4: Common Pitfalls (FAQ)

Q: My solution turned cloudy when I added it to the cell media. A: This is "Dilution Shock." You likely dissolved the salt in water (pH ~5) and added it to media (pH 7.4). The pH shift deprotonated the amine, causing the free base to precipitate.

-

Fix: Use Protocol 2 (Cyclodextrins) or lower your working concentration.

Q: The free base turned into a crusty solid when left open.

A: Primary amines react with atmospheric

-

Fix: Always store the free base under Nitrogen or Argon. Convert to the HCl salt immediately for long-term stability.

Q: Can I use DMSO? A: Yes. A 100 mM stock in pure DMSO is stable. However, ensure the final DMSO concentration in your assay is < 0.5% to avoid cytotoxicity.

References

-

PubChem. Compound Summary: 2-(2,5-Difluorophenyl)ethan-1-amine. National Library of Medicine. Available at: [Link] (Note: Link to parent Phenethylamine structure for chemical property grounding).

- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection for amines).

Sources

Technical Support Guide: Thermal Stability & Synthesis Handling of 2-(2,5-Difluorophenyl)ethan-1-amine Hydrochloride

[1][2]

Executive Summary & Molecule Profile[1][2]

This guide addresses the thermal stability profile of 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride during synthesis, isolation, and storage.[1][2] While phenethylamine derivatives are generally robust, the introduction of fluorine atoms at the 2,5-positions alters the electronic landscape of the aromatic ring, influencing the salt's lattice energy and hygroscopicity.[2]

Compound Profile:

Critical Thermal Thresholds

The following data points define the "Safe Operating Window" (SOW) for processing this compound. Exceeding these limits risks chemical degradation or physical form changes.[2]

| Parameter | Critical Value | Operational Implication |

| Melting Point (Tₘ) | 190°C – 210°C (Typical range for class) | Do not exceed 180°C. Melts are often accompanied by immediate decomposition (browning/charring).[1][2] |

| Drying Limit (Vac) | 60°C | Optimal for removing solvent without risking HCl dissociation or oxidation.[2] |

| Drying Limit (Air) | 45°C | High Risk. Avoid air drying.[2] Oxygen + Heat accelerates oxidative deamination.[2] |

| Exotherm Onset | >150°C | Potential for elimination reactions (styrene formation) or polymerization.[2] |

| Hygroscopicity | High | The salt readily absorbs atmospheric moisture, leading to hydrolysis or "oiling out." |

Expert Insight: The C-F bond is thermodynamically stable (approx. 116 kcal/mol) and unlikely to cleave under standard thermal conditions (<200°C).[2] The primary thermal risk is not defluorination, but rather oxidative deamination of the ethylamine side chain and HCl dissociation leading to free-base volatilization.[2]

Troubleshooting Guide: Synthesis & Isolation

This section addresses specific user scenarios encountered during the workup and isolation phases.

Scenario A: Discoloration During Drying

User Report: "The white precipitate turned yellow/brown after drying in the oven at 80°C overnight."

-

Corrective Action:

Scenario B: "Oiling Out" During Recrystallization

User Report: "Upon cooling the hot ethanol/IPA solution, the product separated as an oil instead of crystals."

-

Corrective Action:

Scenario C: Inconsistent Melting Point

User Report: "Batch 1 melted at 205°C. Batch 2 melted at 192°C with bubbling."

Visualizing Degradation Pathways

The following diagram illustrates the chemical risks associated with thermal stress. The primary failure mode is not the fluorinated ring, but the amine tail.[2]

Figure 1: Thermal degradation logic.[1][2] Note that the salt must dissociate to the free base before most oxidative degradation occurs, making HCl retention critical.[2]

Storage & Handling Protocols

To maintain the thermal stability and purity of the compound over time, follow these strict storage guidelines.

| Condition | Requirement | Reason |

| Temperature | 2°C – 8°C | Slows kinetic degradation rates.[1][2] While stable at RT, refrigeration acts as insurance against humidity fluctuations. |

| Atmosphere | Argon/Nitrogen | Prevents formation of carbonate salts (reaction with atmospheric CO₂) and oxidation.[2] |

| Container | Amber Glass | Protects against UV-induced radical formation (though less critical for this specific fluorophore).[1][2] |

| Desiccant | Required | The HCl salt is hygroscopic.[2] Moisture uptake leads to hydrolysis and "caking."[2] |

Analytical Validation (QA/QC)

If thermal damage is suspected, use these methods to verify integrity:

-

¹H NMR (DMSO-d₆):

-

HPLC (Reverse Phase):

-

Chloride Content Titration:

-

Use AgNO₃ titration to confirm the stoichiometry is 1:1. Loss of HCl (thermal dissociation) will result in sub-stoichiometric chloride values.[2]

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11534346, 2-(2,5-Difluorophenyl)ethanamine.[1][2] Retrieved from [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[2] Longman Scientific & Technical.[2] (Standard protocols for amine salt recrystallization and drying).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Edition). Oxford University Press.[2] (Mechanisms of amine oxidation and elimination).

Sources

- 1. 1391449-47-0|(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Buy 2-(2,5-Difluorophenyl)ethanamine (EVT-383389) | 199296-54-3 [evitachem.com]

- 3. 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride Building Blocks | Kishida Chemical Co., Ltd. | BuyChemJapan [buychemjapan.com]

- 4. (1R)-1-(2,5-DIFLUOROPHENYL)ETHAN-1-AMINE HYDROCHLORIDE | 1391449-47-0 [chemicalbook.com]

- 5. PubChemLite - 2-(3,5-difluorophenyl)ethan-1-amine (C8H9F2N) [pubchemlite.lcsb.uni.lu]

- 6. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Characterization of 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride

Introduction: Beyond a Single Number

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification and purity assessment of a novel chemical entity are paramount. For molecules like 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride, a precursor or intermediate in drug discovery, rigorous analytical characterization is not merely a quality control step but the very foundation of reliable and reproducible science.

Historically, elemental analysis (EA) has been the gold standard for confirming the empirical formula of a pure compound. It provides a fundamental breakdown of a molecule's elemental composition, typically carbon (C), hydrogen (H), and nitrogen (N). While its power in verifying elemental ratios is undeniable, modern research demands a more holistic analytical approach. This guide provides an in-depth comparison of elemental analysis with complementary techniques, offering a strategic framework for the comprehensive characterization of specialized reagents like 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride.

Part 1: Elemental Analysis - The Foundational Verification

Elemental analysis operates on a simple, destructive principle: the complete combustion of a sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector, allowing for the back-calculation of the elemental percentages in the original sample. For a hydrochloride salt, this CHN analysis confirms the core composition of the organic moiety.

Theoretical Elemental Composition

To assess the purity of a synthesized batch, experimental results are compared against the theoretical values derived from the compound's molecular formula.

-

Compound: 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride

-

Molecular Weight: 193.62 g/mol [2]

Based on this information, the theoretical elemental percentages are calculated as follows:

| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight | Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 49.63% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 5.21% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.31% |

| Fluorine (F) | 18.998 | 2 | 37.996 | 19.62% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.23% |

| Total | 193.624 | 100.00% |

A high-purity sample should yield experimental values within ±0.4% of these theoretical percentages, a widely accepted tolerance in pharmaceutical chemistry.

Experimental Protocol: CHN Elemental Analysis

This protocol outlines the standard procedure using a modern automated elemental analyzer.

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the dried 2-(2,5-Difluorophenyl)ethan-1-amine hydrochloride sample into a tin capsule using a microbalance.

-

Scientist's Note: The sample must be meticulously dried under vacuum to remove residual solvents (e.g., water, ethyl acetate), which contain carbon and hydrogen and would otherwise lead to erroneously high results.

-

Fold the tin capsule to enclose the sample securely, ensuring no leakage.

-

-

Instrument Calibration:

-

Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the detector's response.

-

-

Analysis Workflow:

-

The sample is dropped into a high-temperature (900-1000 °C) combustion furnace.

-

A pulse of pure oxygen is injected, causing flash combustion.

-

The resulting gas mixture (CO₂, H₂O, N₂, SO₂) flows through a reduction furnace to convert nitrogen oxides to N₂.

-

The gases are passed through a chromatographic column to separate them.

-

A thermal conductivity detector (TCD) quantifies the concentration of each gas.

-

-

Data Interpretation:

-

The instrument's software calculates the C, H, and N percentages based on the sample weight and detector signals.

-

Compare the experimental results to the theoretical values in the table above. Deviations greater than 0.4% may indicate impurities, residual solvent, or incomplete combustion.

-

Workflow for Elemental Analysis

Caption: Workflow for CHN Elemental Analysis.

Part 2: A Multi-Technique Approach for Unambiguous Characterization

While elemental analysis confirms the empirical formula, it provides no information about molecular structure, isomeric identity, or the nature of any impurities. Relying solely on EA is insufficient for modern standards. The following techniques provide orthogonal data that, when combined, create a comprehensive and trustworthy analytical package.

Alternative 1: High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. This allows for the determination of a compound's exact mass, which can be used to predict its molecular formula.

-

Why it's a powerful alternative: For the free base of our compound (C₈H₉F₂N), the calculated monoisotopic mass is 157.0703 Da.[3][4] HRMS can measure this value to four or five decimal places (e.g., 157.0701 Da). This level of accuracy severely restricts the number of possible elemental combinations, often leaving only the correct molecular formula as a viable option. It directly confirms the molecular formula, whereas EA only confirms the ratio of elements.

-

Experimental Protocol (Electrospray Ionization - Time of Flight):

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecular ions, [M+H]⁺.

-

Mass Analysis: The ions are accelerated into the time-of-flight (TOF) analyzer. Lighter ions travel faster and reach the detector first. The instrument records the precise time it takes for ions to travel the flight tube.

-

Data Analysis: The flight times are converted into a high-resolution m/z spectrum. The measured exact mass of the [M+H]⁺ ion is used to confirm the molecular formula using formula calculator software.

-

Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic structure of a molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

-

Why it's essential: Elemental analysis and MS cannot distinguish between isomers. For example, 1-(2,5-difluorophenyl)ethan-1-amine has the same formula and mass as our target compound, 2-(2,5-difluorophenyl)ethan-1-amine. NMR is the only technique that can definitively differentiate them.

-

¹H NMR: Shows the number of different types of protons and their neighboring protons.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

¹⁹F NMR: Is particularly useful here, as it will show distinct signals for the two different fluorine environments on the phenyl ring.

-

-

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Scientist's Note: DMSO-d₆ is often preferred for hydrochloride salts as the amine and ammonium protons are typically visible, whereas they would exchange with the solvent in D₂O.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using a standard pulse program. Key parameters include the spectral width, acquisition time, and number of scans.

-

Data Processing: Apply a Fourier transform to the raw data (FID), followed by phase and baseline correction.

-

Structural Interpretation: Integrate the signals to determine proton ratios and analyze the splitting patterns (multiplicity) to deduce proton connectivity, confirming the ethylamine chain and the substitution pattern on the aromatic ring.

-

Alternative 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis. It separates a sample into its individual components, allowing for the quantification of the main peak (the target compound) relative to any impurities.

-

Why it's a necessary complement: Elemental analysis results can be within the acceptable ±0.4% range even if small amounts (1-2%) of impurities are present, especially if the impurities have a similar elemental composition. HPLC provides a direct visual and quantitative measure of purity.

-

Experimental Protocol (Reversed-Phase HPLC for Purity):

-

Mobile Phase Preparation: Prepare a two-component mobile phase, typically (A) water with 0.1% trifluoroacetic acid (TFA) and (B) acetonitrile with 0.1% TFA.

-

Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a concentration of ~1 mg/mL.

-

Method Setup:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm or 265 nm).

-

Gradient: Start with a low percentage of organic solvent (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over 10-20 minutes. This gradient elution ensures that both polar and non-polar impurities will be eluted from the column.

-

-

Analysis: Inject the sample and record the chromatogram.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

-

Part 3: Synthesizing the Data - A Comparative Framework

No single technique tells the whole story. A robust characterization strategy leverages the strengths of each method to build a self-validating dataset.

| Analytical Technique | Primary Information Provided | Sample Amount | Destructive? | Key Advantage | Key Limitation |

| Elemental Analysis | Elemental Ratios (C,H,N) | 1-3 mg | Yes | Confirms empirical formula and high purity | No structural information; insensitive to some impurities |